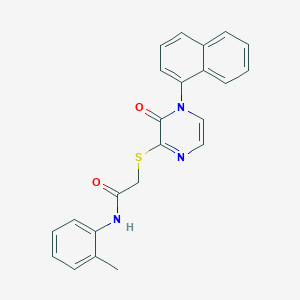

2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide

Description

This compound features a pyrazine core substituted at the 4-position with a naphthalen-1-yl group and at the 2-position with a thioether-linked acetamide moiety. The acetamide is further substituted with an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name |

N-(2-methylphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c1-16-7-2-5-11-19(16)25-21(27)15-29-22-23(28)26(14-13-24-22)20-12-6-9-17-8-3-4-10-18(17)20/h2-14H,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGIQCHQQNBDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(Naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Information

The molecular formula of the compound is . Its structure features a naphthalene moiety linked to a thioacetamide, which is significant for its biological interactions. The compound's structural characteristics suggest potential interactions with various biological targets.

Pharmacological Properties

Research indicates that compounds similar to 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide exhibit a range of biological activities:

- Antiproliferative Activity : Studies have shown that derivatives containing the naphthalene and pyrazine moieties can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative effects against human cancer cell lines, suggesting that the compound may possess similar properties .

- Antimicrobial Activity : Compounds with structural similarities have been evaluated for their antimicrobial properties. The presence of the thioether linkage is often associated with enhanced antimicrobial activity against various pathogens, including bacteria and fungi .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, related compounds have shown inhibition of enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways .

The biological activity of 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound likely interacts with proteins involved in cellular signaling pathways, potentially leading to altered cellular responses. This interaction may involve hydrogen bonding or hydrophobic interactions due to the presence of aromatic rings .

- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell death .

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Study on Antiproliferative Effects :

-

Antimicrobial Evaluation :

- Another investigation focused on the antimicrobial properties of thioacetamides. Compounds similar to 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial potential .

Table 1: Antiproliferative Activity Summary

Table 2: Antimicrobial Activity Summary

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of thioacetamides and features a naphthalene moiety, which is known for its biological activity. The structural complexity allows for interactions with various biological targets, making it a subject of interest in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing naphthalene and pyrazine derivatives. For instance, research has shown that similar structures exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways essential for cancer cell survival.

Case Study: Antiproliferative Effects

A study synthesized novel heterocumulenes incorporating naphthalene derivatives and evaluated their antiproliferative activities. Results indicated that these compounds could significantly inhibit the growth of cancer cells, suggesting that 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide may possess similar properties .

Neuroprotective Properties

Compounds with structural similarities to 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide have been studied for their neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Antimicrobial Activity

The presence of the naphthalene ring and other functional groups in 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.

Research Insights

Studies have indicated that derivatives with naphthalene structures can exhibit significant antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Applications in Drug Development

Given its diverse biological activities, this compound can serve as a lead structure in drug development. The ability to modify its chemical structure allows researchers to optimize its pharmacological properties.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares the target compound with structurally similar molecules from the evidence:

Key Observations :

- Core Heterocycles: The target’s dihydropyrazine core differs from benzoimidazole (9k), triazinoindole (26), quinazolinone (5), and thienopyrimidine (618427-68-2). These variations influence electronic properties and binding interactions.

- Substituent Effects : The o-tolyl group in the target and 9k may enhance lipophilicity compared to p-tolyl or methoxyphenyl groups in other analogs. Bromine in compound 26 could improve halogen bonding in protein interactions .

- Synthetic Yields : Analogs like 9k and 26 are synthesized in high yields (86–95%), suggesting efficient coupling methodologies for thioacetamide derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazine core followed by thioacetylation and amidation. Key steps include:

Core formation : Reacting naphthalen-1-yl derivatives with diketone precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the 3-oxo-3,4-dihydropyrazine ring .

Thioacetylation : Introducing the thioether linkage via nucleophilic substitution using thioglycolic acid derivatives. Solvents like DMF or THF and temperatures of 60–80°C are critical for high yields .

Amidation : Coupling with o-toluidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Optimize purity (>95%) via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the naphthalene protons appear as multiplets at δ 7.4–8.2 ppm, while the pyrazine carbonyl resonates at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₂₇H₂₂N₃O₂S requires m/z 452.1432) .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, particularly for polymorph screening .

Q. How can researchers design initial biological assays to evaluate the compound's therapeutic potential?

- Methodological Answer : Prioritize in vitro screens:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric substrates .

- Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Standardize assay conditions (pH 7.4, 37°C, 5% CO₂) and triplicate measurements for reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Normalize data using reference inhibitors (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis vs. necrosis markers) .

- Structural Analogues : Compare activity of derivatives (e.g., substituting o-tolyl with p-tolyl) to identify critical pharmacophores .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to discern trends .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Methodological Answer : Follow a stepwise approach:

Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., halogenated naphthalene) or acetamide substituents .

Pharmacological Testing : Measure changes in IC₅₀, logP, and binding affinity to correlate structural changes with activity .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .

Tabulate results (example):

| Derivative | R-group Modification | IC₅₀ (μM) | logP |

|---|---|---|---|

| Parent | None | 12.3 | 3.2 |

| Derivative A | 4-Fluorophenyl | 8.1 | 3.5 |

Data adapted from .

Q. What methodologies are recommended for identifying primary biological targets and mechanisms of action?

- Methodological Answer : Use integrative approaches:

- Proteomics : Perform pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .

- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to map binding kinetics .

Q. How can stability and degradation products of the compound under physiological conditions be analyzed?

- Methodological Answer : Conduct accelerated stability studies :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .

- Analytical Monitoring : Use HPLC-PDA at 254 nm to track degradation. Major degradation products (e.g., hydrolyzed acetamide) can be identified via LC-MS .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.